molecular formula C26H26N6OS B13379553 4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B13379553
M. Wt: 470.6 g/mol
InChI Key: VKJQCQBXWCWNTG-HAVOFJAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxybenzaldehyde moiety, and a thiazolidinylidene hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. The initial step often includes the preparation of 4-(Diethylamino)-2-hydroxybenzaldehyde, which can be synthesized by the reaction of 4-diethylaminobenzaldehyde with appropriate reagents under controlled conditions . The subsequent steps involve the formation of the thiazolidinylidene hydrazone linkage through the reaction of 4,5-bis(phenylimino)-1,3-thiazolidine with the prepared aldehyde under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-2-hydroxybenzaldehyde[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N6OS

Molecular Weight

470.6 g/mol

IUPAC Name

2-[(E)-[[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-5-(diethylamino)phenol

InChI

InChI=1S/C26H26N6OS/c1-3-32(4-2)22-16-15-19(23(33)17-22)18-27-31-26-30-24(28-20-11-7-5-8-12-20)25(34-26)29-21-13-9-6-10-14-21/h5-18,33H,3-4H2,1-2H3,(H,28,30,31)/b27-18+,29-25?

InChI Key

VKJQCQBXWCWNTG-HAVOFJAVSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.